Dehydrotumulosic acid

Overview

Description

Dehydrotumulosic acid is a triterpene that has been found in P. cocos and has anticancer and anti-inflammatory activities . It’s one of the effective constituents of Fuling, a popular Chinese medicinal herb . It was isolated from the chloroform-soluble material of ethanol extract of the fungus .

Synthesis Analysis

Dehydrotumulosic acid was isolated from the chloroform-soluble material of ethanol extract of the fungus . After further purification by a high-performance liquid chromatographic method on a C18 column, the purified constituent was identified .

Molecular Structure Analysis

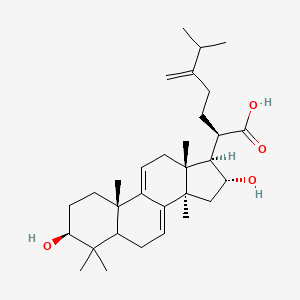

The molecular structure of Dehydrotumulosic acid was identified using modern analytical techniques, such as UV, 13C-NMR, and EI-MS . The formal name of Dehydrotumulosic acid is 3β,16α-dihydroxy-24-methylene-lanosta-7,9(11)-dien-21-oic acid .

Physical And Chemical Properties Analysis

Dehydrotumulosic acid is a solid substance . It is soluble in ethanol . The molecular formula of Dehydrotumulosic acid is C31H48O4 and its formula weight is 484.7 .

Scientific Research Applications

Medicinal and Edible Fungus Production

Dehydrotumulosic acid (DTA) is a triterpenoid found in Poria cocos, a medicinal and edible fungus well known in East Asia . The fungus is used in traditional medicine for its claimed activities of inducing diuresis, excreting dampness, invigorating the spleen, and tranquilizing the mind . It’s also used in modern pharmacology for modulating the immune system .

2. Active Constituent in Traditional Chinese Medicine DTA is one of the effective constituents of Poria cocos, a popular Chinese medicinal (CM) herb of fungal origin . This herb has been included in many combinations with other CM herbs for its traditionally claimed activities and its modern pharmacological use of modulating the immune system of the body .

Analytical Chemistry

DTA can be determined in Poria cocos using a reversed-phase high-performance liquid chromatographic method . This method uses methanol–acetonitrile–2% glacial acetic acid as the mobile phase at a flow rate of 1.0 mL/min, with a UV detector setting at 242 nm . This assay for DTA is simple, rapid, and with good reproducibility .

Triterpenoid Production

DTA is one of the triterpenoids produced by the fermentation of Poria cocos . The production of triterpenoids like DTA in mycelia is several times higher than those in sclerotium . This suggests that it is applicable to produce polysaccharides and triterpenoids like DTA by the fermentation of P. cocos .

Tissue Profiling

DTA is one of the five main triterpenoids identified in Wolfiporia cocos . The contents and distribution of these main triterpenoids, including DTA, in different tissues of W. cocos have been systematically profiled .

Pharmaceutical Research

DTA is provided by the Kanion Pharmaceutical Co. Ltd. Research Center for various pharmaceutical research applications .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrotumulosic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)

![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)

![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)